4,6-Dichloropyrimidine-5-carbonitrile Derivatives Outperform Erlotinib in Antiproliferative Activity
Pyrimidine-5-carbonitrile derivatives, which utilize 4,6-dichloropyrimidine-5-carbonitrile as a key starting material, have been shown to exhibit superior antiproliferative activity against certain cancer cell lines when compared to the FDA-approved EGFR inhibitor erlotinib [1]. While the target compound itself is an intermediate, the biological activity of its downstream derivatives directly validates its utility and differentiates it from scaffolds that yield less potent final products.
vs Erlotinib (less active)
| Evidence Dimension | In vitro antiproliferative activity against cancer cell lines |
|---|---|
| Target Compound Data | Pyrimidine-5-carbonitrile derivatives (e.g., compound 11b) exhibit IC50 values of 0.09 μM (EGFRWT) and 4.03 μM (EGFRT790M) [2]. |
| Comparator Or Baseline | The EGFR inhibitor erlotinib was found to be less active [1]. |
| Quantified Difference | The tested derivatives were more active than erlotinib, with specific IC50 values for compound 11b being 0.09 μM and 4.03 μM against wild-type and mutant EGFR, respectively [2]. |
| Conditions | In vitro cytotoxicity assays on cancer cell lines (specific lines not detailed in the cited abstract), and kinase inhibition assays against EGFRWT and EGFRT790M. |
Why This Matters
This demonstrates that derivatives of 4,6-dichloropyrimidine-5-carbonitrile can lead to drug candidates with potency that exceeds that of a current standard-of-care, making it a high-value starting material for medicinal chemistry programs.
- [1] Mule, S. N. R., et al. (2016). Synthesis, biological screening and molecular docking studies of novel 4,6-pyrimidine derivatives as EGFR-TK inhibitors. Medicinal Chemistry Research, 25, 2534–2546. View Source
- [2] Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. View Source
